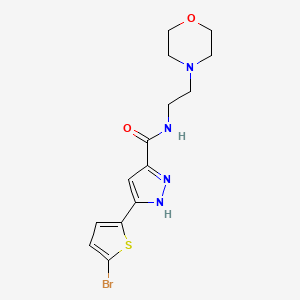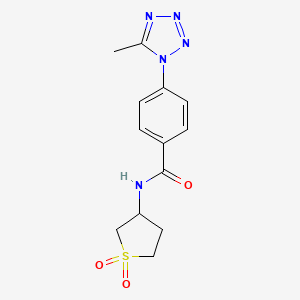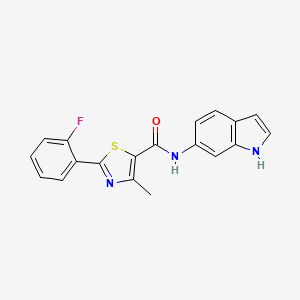![molecular formula C25H23N3O2 B14957234 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a benzyl ether linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the benzyl ether linkage: This can be done through the reaction of the phenol group with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its structural similarity to biologically active compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell division, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
2-(2-amino-6-methyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl ether linkage.
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol: Lacks the methyl group on the pyrimidine ring.
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl ether linkage.
Uniqueness
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.
属性
分子式 |
C25H23N3O2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H23N3O2/c1-16-8-6-7-11-19(16)15-30-20-12-13-21(22(29)14-20)24-23(17(2)27-25(26)28-24)18-9-4-3-5-10-18/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
InChI 键 |
DTHQMLWAZKCSNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3C4=CC=CC=C4)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B14957153.png)
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide](/img/structure/B14957156.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B14957161.png)
![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)

![7-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957177.png)

![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)

![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957197.png)
![butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957204.png)
![3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14957219.png)
![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)

